molecular formula C35H48N2O10 B1664467 Ajadine CAS No. 58480-81-2

Ajadine

Cat. No. B1664467
CAS RN: 58480-81-2
M. Wt: 656.8 g/mol
InChI Key: QFEWDYKEKVVRHZ-PFDZJBSASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ajadine is a Norditerpenoid alkaloid.

properties

CAS RN

58480-81-2

Product Name

Ajadine

Molecular Formula

C35H48N2O10

Molecular Weight

656.8 g/mol

IUPAC Name

[(1S,5R,6S,8R,13S,16R,18S)-4-acetyloxy-11-ethyl-8,9-dihydroxy-6,16,18-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl]methyl 2-acetamidobenzoate

InChI

InChI=1S/C35H48N2O10/c1-7-37-16-32(17-46-30(40)20-10-8-9-11-23(20)36-18(2)38)13-12-25(44-5)34-22-14-21-24(43-4)15-33(41,26(22)27(21)47-19(3)39)35(42,31(34)37)29(45-6)28(32)34/h8-11,21-22,24-29,31,41-42H,7,12-17H2,1-6H3,(H,36,38)/t21-,22?,24+,25-,26?,27?,28?,29+,31?,32+,33-,34+,35?/m1/s1

InChI Key

QFEWDYKEKVVRHZ-PFDZJBSASA-N

Isomeric SMILES

CCN1C[C@@]2(CC[C@H]([C@@]34C2[C@@H](C(C31)([C@]5(C[C@@H]([C@H]6CC4C5C6OC(=O)C)OC)O)O)OC)OC)COC(=O)C7=CC=CC=C7NC(=O)C

SMILES

CCN1CC2(CCC(C34C2C(C(C31)(C5(CC(C6CC4C5C6OC(=O)C)OC)O)O)OC)OC)COC(=O)C7=CC=CC=C7NC(=O)C

Canonical SMILES

CCN1CC2(CCC(C34C2C(C(C31)(C5(CC(C6CC4C5C6OC(=O)C)OC)O)O)OC)OC)COC(=O)C7=CC=CC=C7NC(=O)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Ajadine

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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